molecular formula C43H59N7O7 B238549 N-(N-(N-(N-(1-Naphthoxyacetyl)-histidyl)-5-amino-3,4-dihydroxy-2-isobutyl-7-methyloctanoyl)isoleucyl)-2-pyridylmethylamine CAS No. 134623-15-7

N-(N-(N-(N-(1-Naphthoxyacetyl)-histidyl)-5-amino-3,4-dihydroxy-2-isobutyl-7-methyloctanoyl)isoleucyl)-2-pyridylmethylamine

Cat. No. B238549
M. Wt: 786 g/mol
InChI Key: VFXBGUYEVNSPLY-LETNQRCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(N-(N-(N-(1-Naphthoxyacetyl)-histidyl)-5-amino-3,4-dihydroxy-2-isobutyl-7-methyloctanoyl)isoleucyl)-2-pyridylmethylamine, also known as N-(N-(N-(N-(1-Naphthoxyacetyl)-histidyl)-5-amino-3,4-dihydroxy-2-isobutyl-7-methyloctanoyl)isoleucyl)-2-pyridylmethylamine, is a useful research compound. Its molecular formula is C43H59N7O7 and its molecular weight is 786 g/mol. The purity is usually 95%.
The exact mass of the compound N-(N-(N-(N-(1-Naphthoxyacetyl)-histidyl)-5-amino-3,4-dihydroxy-2-isobutyl-7-methyloctanoyl)isoleucyl)-2-pyridylmethylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(N-(N-(N-(1-Naphthoxyacetyl)-histidyl)-5-amino-3,4-dihydroxy-2-isobutyl-7-methyloctanoyl)isoleucyl)-2-pyridylmethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(N-(N-(N-(1-Naphthoxyacetyl)-histidyl)-5-amino-3,4-dihydroxy-2-isobutyl-7-methyloctanoyl)isoleucyl)-2-pyridylmethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

134623-15-7

Product Name

N-(N-(N-(N-(1-Naphthoxyacetyl)-histidyl)-5-amino-3,4-dihydroxy-2-isobutyl-7-methyloctanoyl)isoleucyl)-2-pyridylmethylamine

Molecular Formula

C43H59N7O7

Molecular Weight

786 g/mol

IUPAC Name

(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-7-methyl-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-(2-methylpropyl)octanamide

InChI

InChI=1S/C43H59N7O7/c1-7-28(6)38(43(56)46-23-30-15-10-11-18-45-30)50-41(54)33(19-26(2)3)39(52)40(53)34(20-27(4)5)49-42(55)35(21-31-22-44-25-47-31)48-37(51)24-57-36-17-12-14-29-13-8-9-16-32(29)36/h8-18,22,25-28,33-35,38-40,52-53H,7,19-21,23-24H2,1-6H3,(H,44,47)(H,46,56)(H,48,51)(H,49,55)(H,50,54)/t28-,33-,34-,35-,38-,39+,40+/m0/s1

InChI Key

VFXBGUYEVNSPLY-LETNQRCJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](CC(C)C)[C@H]([C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)O

SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)O

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)O

synonyms

N-(N-(N-(N-(1-naphthoxyacetyl)-histidyl)-5-amino-3,4-dihydroxy-2-isobutyl-7-methyloctanoyl)isoleucyl)-2-pyridylmethylamine
NHDIP

Origin of Product

United States

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